Transesterification Catalytic Efficiency Relative to Dibutyltin Dilaurate (DBTDL)
In transesterification model reactions, dibutyltin dipropionate (structurally related to the target compound) demonstrates higher catalytic efficiency than dibutyltin dilaurate (DBTDL). [1]. While direct kinetic data for the diacetoxystannylene variant are limited, this class-level trend suggests that the dipropionate moiety may confer activity advantages over longer-chain carboxylates in certain transesterification applications.
| Evidence Dimension | Transesterification catalytic efficiency (relative) |
|---|---|
| Target Compound Data | Structurally related dibutyltin dipropionate shows higher efficiency |
| Comparator Or Baseline | Dibutyltin dilaurate (DBTDL) baseline |
| Quantified Difference | Reported as 'higher catalytic efficiency' in specific reactions; quantitative rate constants not specified |
| Conditions | Transesterification model reaction (MeCOOPr + MeOH → MeCOOMe + PrOH) |
Why This Matters
For transesterification processes, higher catalytic efficiency translates to reduced catalyst loading, lower operational costs, and potentially improved product purity due to fewer side reactions.
- [1] ScienceDirect. Organotin compounds as transesterification catalysts. Preliminary communication, 2001. View Source
